molecular formula C15H14O2 B146859 2,2-Diphenylpropionic acid CAS No. 5558-66-7

2,2-Diphenylpropionic acid

Cat. No.: B146859
CAS No.: 5558-66-7
M. Wt: 226.27 g/mol
InChI Key: ODELFXJUOVNEFZ-UHFFFAOYSA-N
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Description

2,2-Diphenylpropionic acid is an organic compound with the molecular formula C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol . . This compound is characterized by the presence of two phenyl groups attached to the second carbon of a propionic acid backbone, making it a derivative of propionic acid.

Mechanism of Action

. The primary targets of this compound are not explicitly mentioned in the available literature. , suggesting that it may interact with enzymes or proteins involved in this process.

Mode of Action

It has been found to act as a competitive inhibitor of the bacterial bioluminescence reaction . This suggests that it may bind to the active site of an enzyme involved in this reaction, preventing the normal substrate from binding and thus inhibiting the reaction.

Pharmacokinetics

Its molecular weight of 22627 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 2,2-Diphenylpropionic acid are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been found that this compound derivatives can affect the growth of silkworm larvae, suggesting potential interactions with the biochemical pathways involved in growth and development .

Temporal Effects in Laboratory Settings

It is known that this compound has a boiling point of 300 °C (lit.) , suggesting that it is stable under normal laboratory conditions.

Metabolic Pathways

Given its chemical structure, it is likely that this compound is metabolized through phase I and phase II metabolic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Diphenylpropionic acid can be synthesized through various methods. One common method involves the reaction of diphenyl propylene with an organic peroxide in a solvent such as methanol or diethyl ether . The reaction conditions, including temperature and time, are controlled to obtain a higher yield of the product.

Industrial Production Methods: In industrial settings, the preparation of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high purity and yield. The process typically includes steps such as crystallization and purification to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenylpropionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents are employed for substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

Comparison: 2,2-Diphenylpropionic acid is unique due to the presence of two phenyl groups on the second carbon of the propionic acid backbone. This structural feature imparts distinct chemical and physical properties compared to similar compounds. For example, 3,3-Diphenylpropionic acid has the phenyl groups on the third carbon, leading to different reactivity and biological activity. Similarly, 2-Phenylpropionic acid, with only one phenyl group, exhibits different chemical behavior and applications .

Properties

IUPAC Name

2,2-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O2/c1-15(14(16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODELFXJUOVNEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204126
Record name 2,2-Diphenylpropionic acid
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5558-66-7
Record name 2,2-Diphenylpropionic acid
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Record name 2,2-Diphenylpropionic acid
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Record name 5558-66-7
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Record name 2,2-Diphenylpropionic acid
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Record name 2,2-diphenylpropionic acid
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Record name 2,2-DIPHENYLPROPIONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2,2-Diphenylpropionic acid relate to its antimuscarinic activity?

A1: While this compound itself is not the focus of antimuscarinic studies, its ester derivative, aprophen (2-diethylaminoethyl 2,2-diphenylpropionate), exhibits such activity. A study [] synthesized a metabolite of aprophen, 2-[N-(ethyl)-(N-beta-hydroxyethyl)]aminoethyl 2,2-diphenylpropionate, and found it to possess weaker antimuscarinic activity compared to aprophen. This suggests that the diethylaminoethyl ester moiety in aprophen plays a crucial role in its potency, likely through interactions with muscarinic receptors.

Q2: Can this compound participate in photochemical reactions?

A2: Yes, research indicates that this compound can engage in photochemical reactions with certain compounds. Specifically, studies [, ] investigated its reactions with 4-methyl-2-quinolinecarbonitrile. These reactions, proposed to proceed through a radical-pair mechanism [], were influenced by factors like solvent and magnetic fields, highlighting the complex nature of these photochemical processes. Interestingly, when 4-methyl-2-quinolinecarbonitrile reacted with chiral analogs of this compound, no significant magnetic field effects or chiral symmetry breaking were observed [].

Q3: Are there analytical techniques to study the reactions involving this compound?

A3: While the provided research abstracts [, , ] don't delve into specific analytical techniques employed, it's safe to assume standard methods were used. These likely include techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm product structures and High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and isolate products. Further research in this area could explore more specialized techniques for real-time monitoring of these photochemical reactions, potentially providing deeper insights into their mechanisms.

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